

# M1001: A Technical Guide to a First-in-Class HIF-2 $\alpha$ Agonist

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## Compound of Interest

Compound Name: M1001

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **M1001**, a small molecule modulator of the hypoxia signaling pathway. **M1001** is a weak agonist of Hypoxia-Inducible Factor-2 $\alpha$  (HIF-2 $\alpha$ ), a key transcription factor in the cellular response to low oxygen conditions.<sup>[1]</sup> This document details the discovery, mechanism of action, and experimental protocols related to **M1001**, serving as a resource for researchers investigating HIF-2 $\alpha$ -mediated biological processes and for professionals in the field of drug development.

## Discovery and Synthesis

**M1001** was identified through a high-throughput screening (HTS) of a large chemical library aimed at discovering modulators of the HIF-2 $\alpha$  pathway.<sup>[2]</sup> The initial screening utilized a thermal shift binding assay to identify compounds that bind to the HIF-2 $\alpha$ /ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator) protein complex.<sup>[1][3]</sup> **M1001** emerged as a hit with agonistic properties, distinguishing it from the more commonly studied HIF-2 $\alpha$  antagonists.<sup>[3]</sup>

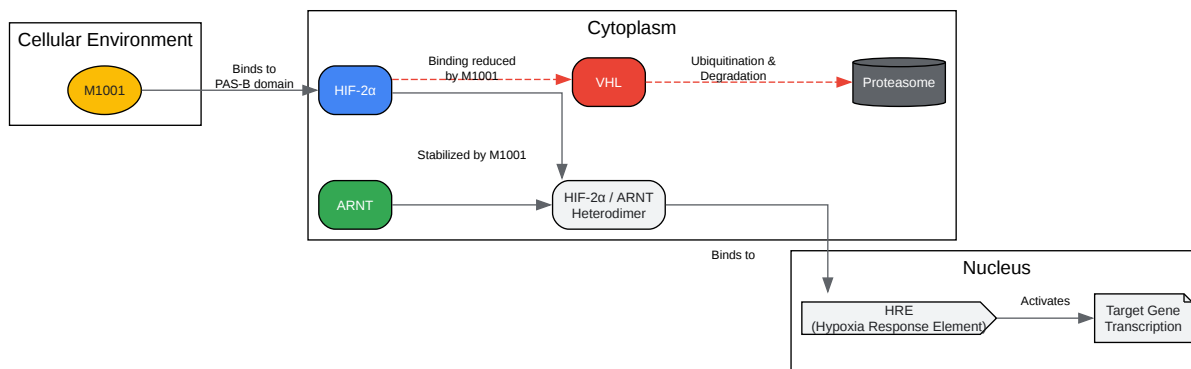
The chemical name for **M1001** is 3-((2-(Pyrrolidin-1-yl)phenyl)amino)benzo[d]isothiazole 1,1-dioxide.<sup>[1]</sup> Its molecular formula is C<sub>17</sub>H<sub>17</sub>N<sub>3</sub>O<sub>2</sub>S, and it has a molecular weight of 327.40 g/mol.<sup>[1]</sup> The synthesis of **M1001** derivatives has been explored to develop more potent agonists, with compounds like SD-10 showing improved activity.<sup>[4][5]</sup> The general synthetic strategy for **M1001** derivatives involves using saccharin as a starting material to produce 3-chloro-benzisothiazole dioxide, which is then reacted with corresponding anilines.<sup>[4]</sup>

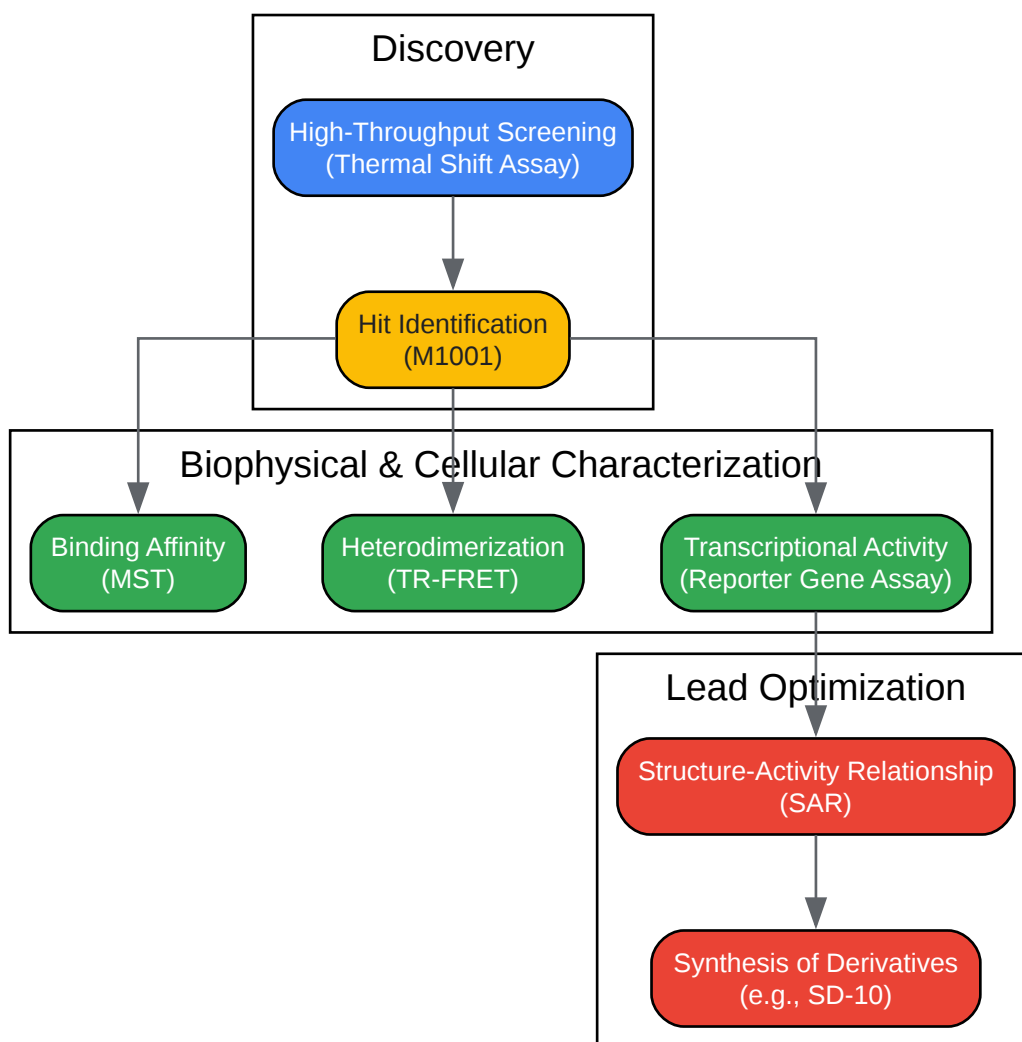
## Mechanism of Action

**M1001** functions as a weak agonist by directly binding to the PAS-B domain of the HIF-2 $\alpha$  subunit.[1][2][6] This binding is an allosteric interaction that induces a significant conformational change in the HIF-2 $\alpha$  protein.[2] Specifically, the interaction causes a displacement of the tyrosine residue Y281 within the PAS-B binding pocket.[2][3] This structural rearrangement enhances the stability of the heterodimer formed between HIF-2 $\alpha$  and its partner protein, ARNT.[1][6]

The stabilized HIF-2 $\alpha$ /ARNT complex has a higher affinity for Hypoxia Response Elements (HREs) located in the promoter regions of target genes.[1] This increased binding leads to the transcriptional activation of these genes.[1] Furthermore, **M1001** has been shown to reduce the interaction between HIF-2 $\alpha$  and the von Hippel-Lindau (VHL) tumor suppressor protein, which under normal oxygen conditions, targets HIF-2 $\alpha$  for degradation.[6] This reduction in VHL binding further contributes to the stabilization and increased activity of HIF-2 $\alpha$ . [6]

Below is a diagram illustrating the signaling pathway of **M1001**.





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